molecular formula C8H15NO B14485654 6-(Dimethylamino)hex-1-EN-3-one CAS No. 64374-75-0

6-(Dimethylamino)hex-1-EN-3-one

Cat. No.: B14485654
CAS No.: 64374-75-0
M. Wt: 141.21 g/mol
InChI Key: ZFEQGWFIIBBXKJ-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hex-1-en-3-one is an organic compound with the molecular formula C8H15NO It is a member of the enaminone family, which are compounds containing both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)hex-1-en-3-one typically involves the reaction of hex-1-en-3-one with dimethylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, which then reacts with the hex-1-en-3-one to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)hex-1-en-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Dimethylamino)hex-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hex-1-en-3-one involves its interaction with various molecular targets. The enamine group can act as a nucleophile, participating in reactions with electrophilic species. The ketone group can undergo various transformations, contributing to the compound’s reactivity. These interactions can affect cellular processes and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one
  • 3-Dimethylamino-1-phenyl-2-propen-1-one
  • 3-Dimethylamino-1-phenyl-propan-1-one

Uniqueness

6-(Dimethylamino)hex-1-en-3-one is unique due to its specific structure, which combines an enamine and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

64374-75-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-(dimethylamino)hex-1-en-3-one

InChI

InChI=1S/C8H15NO/c1-4-8(10)6-5-7-9(2)3/h4H,1,5-7H2,2-3H3

InChI Key

ZFEQGWFIIBBXKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)C=C

Origin of Product

United States

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